![molecular formula C8H5BrClN B1373901 2-(4-Bromo-2-chlorophenyl)acetonitrile CAS No. 67197-54-0](/img/structure/B1373901.png)
2-(4-Bromo-2-chlorophenyl)acetonitrile
Overview
Description
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 67197-54-0 . It has a molecular weight of 230.49 . The IUPAC name for this compound is (4-bromo-2-chlorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)8 (10)5-7/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for “this compound” is 4°C .Scientific Research Applications
Photochemical Decarboxylation : Suzuki et al. (1976) explored the irradiation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile, which led to the formation of corresponding thiazole, thiazoline, and benzonitrile. This study demonstrated the potential of acetonitrile in facilitating photochemical transformations, which can be relevant to 2-(4-Bromo-2-chlorophenyl)acetonitrile (Suzuki et al., 1976).
Photolysis Studies : Johnen et al. (1992) investigated the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene in acetonitrile solution. Their findings highlight the decomposition pathways and product formation under UV irradiation in acetonitrile, providing insights into the behavior of bromo-substituted compounds (Johnen et al., 1992).
Hydrolysis and Adduct Formation : Leban et al. (1997) described the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile in air, leading to the formation of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid, which forms an adduct with acetonitrile. This study presents an example of how acetonitrile can participate in complex chemical reactions (Leban et al., 1997).
Liquid-Liquid Partition Chromatography : Corbin et al. (1960) discussed the use of acetonitrile as a stationary phase in partition chromatography, suitable for separating various chemical compounds. This indicates the potential use of this compound in chromatographic processes (Corbin et al., 1960).
Electrochemical Oxidation Studies : Kádár et al. (2001) examined the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution. Their research provides insights into the electrochemical behavior of brominated compounds in acetonitrile, which could be relevant for the electrochemical applications of this compound (Kádár et al., 2001).
Antiestrogenic Activity and Disinfection By-Product Formation : Wu et al. (2014) found that bromide presence during chlorine disinfection of sewage secondary effluent can increase antiestrogenic activity. This research highlights the interaction between bromine and chlorine compounds in water treatment processes, which could be relevant to the environmental impact of this compound (Wu et al., 2014).
properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZBZBHXAMJWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67197-54-0 | |
Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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